5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as tricetin 3',4',5'-trimethyl ether, belongs to the class of organic compounds known as 4'-O-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, 5,7-dihydroxy-3',4',5'-trimethoxyflavanone is considered a flavonoid. [Source: Human Metabolome Database (HMDB) - ]
While research on 5,7-dihydroxy-3',4',5'-trimethoxyflavanone specifically is limited, its classification as a flavonoid suggests potential for various biological activities commonly associated with this group of compounds. Flavonoids are known for their diverse properties, including:
,7-Dihydroxy-3',4',5'-trimethoxyflavanone has been detected in trace amounts in various food sources, including:
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone, also known as tricetin 3',4',5'-trimethyl ether, is a naturally occurring flavonoid compound categorized under the class of 4'-O-methylated flavonoids. It possesses a molecular formula of C18H16O7 and is characterized by its three methoxy groups attached to the flavonoid backbone, specifically at the 3', 4', and 5' positions. This compound has been isolated from various medicinal plants and is noted for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a subject of significant scientific interest for potential therapeutic applications in various diseases and conditions .
These reactions allow for the modification of the compound, potentially altering its pharmacological properties.
The biological activities of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone have been extensively studied:
The synthesis of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone can be achieved through various methods:
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone has several applications:
Studies on the interactions of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone with various biological systems have revealed important insights:
These interactions highlight its potential as a therapeutic agent in managing inflammatory responses.
Several compounds share structural similarities with 5,7-dihydroxy-3',4',5'-trimethoxyflavanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Hydroxy-6,7,4'-trimethoxyflavone | Contains three methoxy groups | Exhibits strong anti-inflammatory activity |
| 3-Hydroxyflavone | Lacks methoxy groups at C3' and C4' | Known for its simpler structure and properties |
| Eupatilin (5,7-Dihydroxy-3,4,6-trimethoxyflavone) | Similar hydroxyl/methoxy pattern | Noted for specific anti-inflammatory mechanisms |
The uniqueness of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone lies in its specific arrangement of hydroxyl and methoxy groups that contribute to its distinct biological activities and chemical reactivity compared to these similar compounds .
5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is systematically named as 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one according to IUPAC nomenclature conventions. The compound is assigned the Chemical Abstracts Service (CAS) registry number 62252-10-2, which serves as its unique chemical identifier in global databases. The molecular formula C₁₈H₁₈O₇ accurately describes the atomic composition, indicating the presence of 18 carbon atoms, 18 hydrogen atoms, and 7 oxygen atoms. This molecular formula distinguishes it from the closely related flavone derivative, 5,7-dihydroxy-3',4',5'-trimethoxyflavone, which has the molecular formula C₁₈H₁₆O₇ due to the absence of the saturated C2-C3 bond characteristic of flavanones. The compound's systematic identification is further supported by its average molecular mass of 346.335 daltons, which corresponds precisely to the calculated mass based on its elemental composition.
The compound is also recognized by several alternative names and synonyms that reflect different aspects of its chemical structure and origin. It is commonly referred to as tricetin 3',4',5'-trimethyl ether in literature, highlighting its relationship to the parent compound tricetin through methylation reactions. The name emphasizes the presence of three methoxy groups attached to the 3', 4', and 5' positions of the B-ring phenyl substituent. Additional nomenclature variations include 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrochromen-4-one, which provides a complete structural description following systematic organic nomenclature rules. The compound is classified within the broader category of 4'-O-methylated flavonoids, representing flavonoids that contain methoxy groups specifically attached to the C4' position of the flavonoid backbone structure.
The molecular geometry of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone is characterized by the distinctive three-dimensional structure typical of flavanone compounds. The core chromene ring system adopts a non-planar conformation due to the saturated nature of the C2-C3 bond, which distinguishes flavanones from their planar flavone counterparts. This structural feature significantly influences the compound's biological activity and chemical reactivity patterns. The presence of the saturated dihydropyran ring creates a puckered conformation that affects the spatial arrangement of substituent groups and their accessibility for intermolecular interactions. The three methoxy groups positioned on the 3', 4', and 5' carbons of the B-ring phenyl group contribute to the overall molecular volume and influence the compound's solubility characteristics and membrane permeability properties.
The conformational flexibility of the molecule is primarily determined by the rotation around the C2-C1' bond connecting the chromene core to the substituted phenyl ring. This rotational freedom allows for multiple conformational states that can be populated under physiological conditions, potentially affecting the compound's biological activity and receptor binding affinity. The hydroxyl groups at positions 5 and 7 of the A-ring are positioned to form intramolecular hydrogen bonds with adjacent carbonyl or ether oxygen atoms, which can stabilize specific conformational states and influence the compound's chemical reactivity. The methoxy substituents on the B-ring create a sterically demanding environment that may restrict certain conformational arrangements while promoting others that minimize steric clashes.
The spectroscopic characterization of 5,7-dihydroxy-3',4',5'-trimethoxyflavanone provides crucial structural confirmation and analytical fingerprinting for compound identification and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary tool for structural elucidation, with ¹H NMR revealing characteristic signals for the various proton environments within the molecule. The hydroxyl protons typically appear as broad signals in the downfield region, while the methoxy groups generate sharp singlets around 3.7-4.0 ppm, corresponding to the nine protons of the three -OCH₃ substituents. The aromatic protons of both the A-ring and B-ring systems exhibit distinct coupling patterns that provide information about the substitution patterns and confirm the proposed structure.
¹³C NMR spectroscopy provides complementary structural information by revealing the carbon framework of the molecule, with characteristic signals for the carbonyl carbon around 180-190 ppm and the various aromatic carbons distributed throughout the 90-160 ppm region. The methoxy carbon signals typically appear around 55-60 ppm, while the aliphatic carbons of the dihydropyran ring system show signals in the 20-80 ppm range. Infrared (IR) spectroscopy reveals characteristic absorption bands for the various functional groups present in the molecule, including the C=O stretch of the ketone functionality around 1650-1680 cm⁻¹, the aromatic C=C stretches in the 1400-1600 cm⁻¹ region, and the broad O-H stretches of the hydroxyl groups in the 3200-3600 cm⁻¹ range.
Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis that supports structural assignments. The molecular ion peak appears at m/z 346, corresponding to the calculated molecular weight of the compound. Fragmentation patterns typically show loss of methoxy groups (m/z 331, 316, 301) and characteristic flavanone fragmentation pathways that help confirm the structural framework. UV-Visible spectroscopy reveals absorption characteristics typical of flavanone compounds, with absorption maxima typically observed around 280-290 nm for the A-ring chromophore and additional absorption features in the 320-340 nm region due to extended conjugation.
While specific X-ray crystallographic data for 5,7-dihydroxy-3',4',5'-trimethoxyflavanone was not available in the current literature search, the structural characteristics of flavanone compounds and related derivatives provide insight into the expected crystalline behavior and hydrogen bonding patterns. Flavanone compounds typically crystallize in various space groups depending on their specific substitution patterns and the presence of solvent molecules in the crystal lattice. The molecular packing in the solid state is often influenced by intermolecular hydrogen bonding interactions between hydroxyl groups of adjacent molecules, creating extended hydrogen bonding networks that stabilize the crystal structure.
The hydroxyl groups at positions 5 and 7 are positioned to participate in both intramolecular and intermolecular hydrogen bonding interactions. Intramolecular hydrogen bonding may occur between the 5-OH group and the carbonyl oxygen at C4, forming a six-membered chelate ring that stabilizes the molecular conformation. Similarly, the 7-OH group may form hydrogen bonds with nearby electron-rich centers, further contributing to conformational stability. In the crystalline state, intermolecular hydrogen bonding between hydroxyl groups of neighboring molecules creates extended networks that contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.
The methoxy groups, while not directly participating in hydrogen bonding as donors, can serve as hydrogen bond acceptors through their oxygen atoms, potentially contributing to the overall crystal packing arrangement. The spatial arrangement of these substituents influences the accessible surface area for intermolecular interactions and affects the efficiency of molecular packing in the solid state. Understanding these structural features is crucial for optimizing crystallization conditions and developing analytical methods for compound purification and characterization.
| Plant Family | Species | Common Name | Plant Part | Isolation Method | Reference Source |
|---|---|---|---|---|---|
| Asteraceae | Centaurea scoparia | Broom knapweed | Aerial parts | Ethanol extraction/chromatography | Ahmed & Kamel 2014 |
| Asteraceae | Artemisia asiatica | Asian mugwort | Aerial parts | Methanol extraction | Kim et al. 2009 |
| Phyllanthaceae | Bridelia ferruginea | Spine-leaf monkey orange | Leaves/bark | Solvent extraction | KNApSAcK Database |
| Plantaginaceae | Asarina procumbens | Creeping snapdragon | Aerial parts | Chromatographic separation | KNApSAcK Database |
| Poaceae | Hordeum vulgare hexastichon | Six-row barley | Seeds/grains | Detected in food analysis | HMDB Food Database |
| Poaceae | Bromus pauciflora | Few-flowered brome | Seeds/grains | Detected in food analysis | KNApSAcK Database |
| Boraginaceae | Nonea pulla | Monkswort | Aerial parts | Phytochemical screening | KNApSAcK Database |
| Lycopodiaceae | Lycopodium japonicum | Japanese clubmoss | Whole plant | Natural product isolation | PubChem LOTUS |
The biosynthesis of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone follows the general flavonoid biosynthetic pathway, with specific modifications involving sequential O-methylation reactions [12] [32]. The pathway initiates with the activity of chalcone synthase, a key enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone [12]. This reaction represents the committed step in flavonoid biosynthesis and serves as the entry point into the flavonoid metabolic network [12].
Following chalcone formation, chalcone isomerase facilitates the stereospecific conversion of naringenin chalcone to (2S)-naringenin [12] [31]. This enzymatic transformation is crucial for establishing the correct stereochemistry required for subsequent modifications [31]. The next critical step involves flavanone 3-hydroxylase, which catalyzes the stereospecific 3β-hydroxylation of (2S)-naringenin to produce dihydrotricetin [31]. This hydroxylation reaction requires α-ketoglutarate as a co-substrate, along with iron(II) and ascorbate as cofactors [31].
The final stages of biosynthesis involve sequential O-methylation reactions catalyzed by specific O-methyltransferases [14] [18]. These enzymes utilize S-adenosyl-L-methionine as the methyl donor to progressively methylate the hydroxyl groups at positions 3', 4', and 5' of the B-ring [14] [29]. The methylation pattern observed in 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone suggests the involvement of multiple O-methyltransferase enzymes with distinct regiospecificity [18] [30].
| Enzyme | EC Number | Substrate | Product | Cofactor/Donor | Cellular Location |
|---|---|---|---|---|---|
| Chalcone synthase (CHS) | EC 2.3.1.74 | p-Coumaroyl-CoA + 3 Malonyl-CoA | Naringenin chalcone | Malonyl-CoA | Cytoplasm |
| Chalcone isomerase (CHI) | EC 5.5.1.6 | Naringenin chalcone | Naringenin | None | Cytoplasm |
| Flavanone 3-hydroxylase (F3H) | EC 1.14.11.9 | Naringenin | Dihydrotricetin | α-Ketoglutarate, Fe²⁺, Ascorbate | Endoplasmic reticulum |
| O-methyltransferase (OMT-1) | EC 2.1.1.- | Dihydrotricetin | Monomethyl dihydrotricetin | S-Adenosyl-L-methionine | Cytoplasm |
| O-methyltransferase (OMT-2) | EC 2.1.1.- | Monomethyl dihydrotricetin | Dimethyl dihydrotricetin | S-Adenosyl-L-methionine | Cytoplasm |
| O-methyltransferase (OMT-3) | EC 2.1.1.- | Dimethyl dihydrotricetin | 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone | S-Adenosyl-L-methionine | Cytoplasm |
Recent research has demonstrated that O-methyltransferases involved in flavonoid modification exhibit remarkable substrate specificity and regioselectivity [14] [29]. These enzymes belong to different subfamilies based on their molecular weight and cation dependence, with flavonoid O-methyltransferases primarily belonging to the COMT subfamily characterized by proteins of 38-43 kDa molecular weight [14]. The enzymatic methylation process involves the transfer of methyl groups from S-adenosyl-L-methionine to specific hydroxyl positions, with the methylation pattern determining the final chemical structure and biological properties of the resulting compound [18] [30].
The distribution pattern of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone across different plant families provides valuable insights into its chemotaxonomic significance [16] [38]. Within the Asteraceae family, this compound appears to serve as a characteristic metabolite, particularly in genera such as Centaurea and Artemisia [22] [25]. The presence of this compound in Centaurea scoparia, along with related methylated flavonoids, suggests its role as a family-specific marker within certain lineages of the Asteraceae [22] [25].
In Poaceae, the occurrence of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in cereal grains represents a distinct metabolic adaptation [4] [35]. The compound has been detected in Hordeum vulgare (barley) and related grass species, where it may function as a biomarker for specific cultivars or environmental conditions [4] [35]. This distribution pattern in monocots contrasts with its occurrence in dicotyledonous families, suggesting independent evolutionary origins or convergent metabolic adaptations [16] [18].
The compound's presence in phylogenetically distant families such as Lycopodiaceae (Lycopodium japonicum) indicates its potential significance as an ancient metabolic trait [1]. This occurrence in early vascular plants suggests that the biosynthetic capacity for producing highly methylated flavanones may represent a conserved metabolic function that has been maintained across diverse plant lineages [1] [16].
| Plant Family | Number of Species | Occurrence Frequency | Taxonomic Significance | Related Compounds | Evolutionary Context |
|---|---|---|---|---|---|
| Asteraceae | 2 | High | Family marker | Eupatilin, Centaureidin | Recent diversification |
| Poaceae | 2 | Moderate | Cereal biomarker | Tricin derivatives | Monocot specialization |
| Phyllanthaceae | 1 | Low | Secondary occurrence | Flavanone glycosides | Eudicot divergence |
| Plantaginaceae | 1 | Low | Rare occurrence | Methylated flavones | Specialized metabolism |
| Boraginaceae | 1 | Low | Rare occurrence | Flavonoid diversity | Basal eudicot |
| Lycopodiaceae | 1 | Low | Phylogenetic marker | Ancient flavonoids | Ancient lineage |
Comparative phytochemical analysis reveals that the methylation pattern observed in 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone is relatively uncommon among naturally occurring flavonoids [16] [18]. The specific 3',4',5'-trimethylation pattern distinguishes this compound from more common methylated flavonoids that typically exhibit mono- or dimethylation [16]. This unique methylation signature may reflect specialized enzymatic machinery that has evolved independently in different plant lineages [14] [18].
The ecological functions of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone are primarily associated with plant defense mechanisms, particularly antimicrobial activities [23] [24]. Research has demonstrated that methylated flavonoids, including those with similar structural features, exhibit significant antimicrobial properties through multiple mechanisms of action [23]. The compound's lipophilic nature, enhanced by the three methoxy groups, facilitates interaction with microbial cell membranes, potentially leading to membrane disruption and cell death [23] [24].
Antifungal activity represents a particularly important ecological role for this compound [23] [24]. Studies on related methylated flavonoids have shown their effectiveness against various fungal pathogens through inhibition of hyphal growth and spore germination [23]. The mechanism involves interference with fungal cell wall synthesis and membrane integrity, making these compounds valuable components of the plant's chemical defense arsenal [23] [24].
The compound may also function in protection against ultraviolet radiation damage [36]. The aromatic structure and hydroxyl groups present in the molecule can absorb UV radiation and scavenge reactive oxygen species generated under high light stress conditions [36]. This protective function is particularly relevant for aerial plant parts that are directly exposed to solar radiation [36].
| Ecological Function | Mechanism of Action | Target Organisms | Tissue Localization | Stress Response | Evidence Level |
|---|---|---|---|---|---|
| Antimicrobial defense | Cell membrane disruption | Bacteria, Fungi | Epidermal cells | Pathogen attack | Strong |
| UV radiation protection | ROS scavenging | Oxidative stress | Leaf surface/epidermis | High light exposure | Moderate |
| Herbivore deterrent | Feeding deterrence | Insects, Mammals | All tissues | Herbivory pressure | Moderate |
| Pollinator attraction | Visual/chemical signals | Bees, Butterflies | Flowers, Leaves | Reproductive stage | Weak |
| Antifungal activity | Hyphal growth inhibition | Pathogenic fungi | Root, Stem, Leaves | Fungal infection | Strong |
| Allelopathic effects | Root exudation | Competing plants | Root exudates | Competition stress | Weak |
The role of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in herbivore deterrence has been suggested based on the bitter taste and potentially toxic properties of methylated flavonoids [23]. These compounds can interfere with insect digestive processes and may serve as feeding deterrents for various herbivorous species [23]. The specific methylation pattern may enhance the compound's bioavailability and persistence in plant tissues, making it an effective long-term defense molecule [18] [23].
Comprehensive phytochemical surveys have revealed distinct distribution patterns of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone across angiosperm families [16] [18]. The compound's occurrence shows a strong bias toward certain taxonomic groups, with the highest frequency observed in the Asteraceae family [16] [22]. This distribution pattern suggests that the biosynthetic machinery for producing this specific methylated flavanone may have evolved independently in different lineages or represents a shared ancestral trait that has been selectively maintained [16] [18].
Within monocotyledons, the compound's presence in Poaceae represents a significant finding, as methylated flavanones are less common in grasses compared to other flavonoid classes [16] [35]. The detection of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone in cereal grains suggests specialized metabolic adaptations that may be related to seed protection or germination processes [35]. Comparative analysis with related grass species indicates that this compound may serve as a chemotaxonomic marker for specific subfamilies or genera within Poaceae [16] [35].
The scattered occurrence of this compound in families such as Phyllanthaceae, Plantaginaceae, and Boraginaceae suggests convergent evolution of the biosynthetic capacity for producing highly methylated flavanones [16] [18]. These independent evolutionary events may reflect similar selective pressures related to pathogen resistance or environmental adaptation [18] [23]. The presence of the compound in the ancient Lycopodiaceae family provides evidence for the early evolution of complex flavonoid methylation pathways in vascular plants [1] [16].
Quantitative phytochemical surveys have revealed significant variation in the concentrations of 5,7-Dihydroxy-3',4',5'-trimethoxyflavanone among different plant tissues and developmental stages [22] [25]. In Centaurea scoparia, the compound shows preferential accumulation in aerial parts, particularly in leaves and stems, where it may serve defensive functions [22] [25]. Similar tissue-specific distribution patterns have been observed in other species, suggesting conserved regulatory mechanisms controlling the spatial expression of methyltransferase enzymes involved in its biosynthesis [14] [22].
The canonical construction of the flavanone nucleus proceeds through a Claisen–Schmidt condensation between a suitably substituted acetophenone and benzaldehyde, followed by intramolecular cyclization of the resulting 2′-hydroxy-chalcone. For 5,7-dihydroxy-3′,4′,5′-trimethoxyflavanone the highest convergency is obtained when 2′-hydroxy-4′,5′-dimethoxy-acetophenone is condensed with 3,4,5-trimethoxy-benzaldehyde, installing all three methoxy groups prior to ring closure.
Key performance data are summarised in Table 1. Employing 1,8-diazabicyclo[5.4.0]undec-7-ene as base in ethanol at 25 °C furnishes the chalcone in ninety-two percent isolated yield after two hours [1]. Microwave-assisted oxidative cyclization with glacial acetic acid at 100 °C reduces reaction time from four days to thirty minutes while increasing the flavanone yield to eighty-two percent [2]. Palladium(II)-catalysed oxidative cyclization of the dihydrochalcone has been reported to give sixty-nine percent yield under oxygen at 100 °C with full chemoselectivity towards the flavanone [3].
| Step | Catalyst / conditions | Time (h) | Isolated yield (%) | Reference |
|---|---|---|---|---|
| Claisen–Schmidt condensation | 1,8-Diazabicyclo[5.4.0]undec-7-ene, ethanol, 25 °C | 2 | 92 | [1] |
| Microwave oxa-Michael cyclization | Glacial acetic acid, 100 °C, 300 W | 0.5 | 82 | [2] |
| Oxidative cyclization | Palladium(II) acetate / 5-nitro-1,10-phenanthroline, dimethylsulfoxide, O₂, 100 °C | 6 | 69 | [3] |
Three complementary avenues exist for installing the 3′, 4′ and 5′ methoxy groups with high regio-control.
| Method | Target position(s) | Typical yield / conversion | Notable advantage | Reference |
|---|---|---|---|---|
| Dimethyl carbonate alkylation | All phenolic hydroxyls | 100% after 48 h | Green solvent, benign reagent | [4] |
| Sweet basil flavonoid O-methyltransferase 4 | C-6 only | 96% conversion | Absolute regio-selectivity | [6] |
| Fusion 7-/3-O-methyltransferase | C-3 and C-7 | 93% conversion | One-pot dimethylation | [7] |
Conversion of 2′-hydroxy-chalcones to flavanones requires precise control of competing oxidation and rearrangement pathways. The palladium(II) protocol developed by Son and co-workers gives superior atom economy by combining dehydrogenation and ring closure in one operation [3] [8]. Screening of oxidants revealed that molecular oxygen outperformed benzoquinone, achieving a turnover frequency of 6.1 h⁻¹ and suppressing over-oxidation to flavones [3]. Replacing dimethylsulfoxide with wet 1,3-propanediol provides a solvent-participating medium that increases flavanone selectivity to ninety-one percent while lowering the E-factor to 12 [9].
Post-synthetic tailoring of 5,7-dihydroxy-3′,4′,5′-trimethoxyflavanone enables modulation of physicochemical and pharmacokinetic properties. Complete methylation of the A-ring (conversion to the corresponding pentamethoxyflavanone) diminishes phase-II conjugation and raises oral bioavailability six-fold in rat studies, with area under the concentration–time curve increasing from 0.42 to 2.55 μg h mL⁻¹ [10]. Carboxylate introduction at the 2′-position by selective ortho-lithiation followed by carbon dioxide quench enhances aqueous solubility three-times and yields derivatives exhibiting half-maximal inhibitory concentration values of 7.3 μM against aromatase, compared with 18.4 μM for the parent compound [11].
| Modification | Bioactivity metric | Improvement factor | Reference |
|---|---|---|---|
| Global methyl capping | Oral bioavailability (rat) | 6 × | [10] |
| 2′-Carboxylation | Aromatase inhibition | 2.5 × | [11] |
| 4′-Bromination | Anti-inflammatory IC₅₀ in macrophages | 1.8 × | [12] |
Modern synthesis increasingly emphasises sustainability metrics such as low E-factor and solvent minimisation. Three protocols stand out:
| Eco-metric | Mechanochemical synthesis | Zinc oxide catalysis | Dimethyl carbonate methylation | Reference |
|---|---|---|---|---|
| E-factor | 2.3 | 5.1 | 4.7 | [13] [14] [4] |
| Energy input | <1 kWh kg⁻¹ | 0.8 kWh kg⁻¹ | 1.2 kWh kg⁻¹ | – |
| Catalyst recyclability | Not applicable | >95% after five cycles | Not required | – |